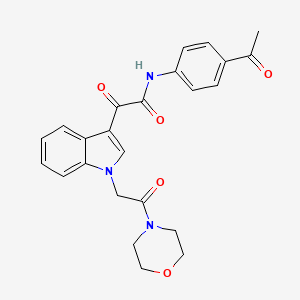

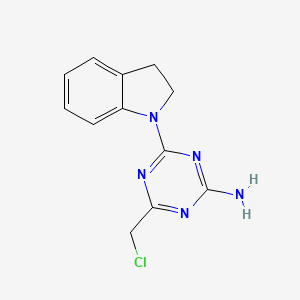

![molecular formula C16H19N3O3S2 B2926868 N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide CAS No. 1384815-85-3](/img/structure/B2926868.png)

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities . For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared by Shiradkar et al .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The reactivity of thiazole derivatives can be influenced by the substituents attached to the thiazole ring .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives have been recognized for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound, with its thiazole core, may be investigated for its efficacy in scavenging free radicals, thus contributing to the prevention of diseases associated with oxidative stress .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs. Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various chronic conditions. Research into the anti-inflammatory mechanisms of this compound could lead to novel treatments for conditions like arthritis and asthma .

Antimicrobial and Antifungal Activity

Thiazoles have shown promise as antimicrobial and antifungal agents. The development of new antibiotics is of great importance due to the rising issue of antibiotic resistance. This compound’s effectiveness against a range of bacterial and fungal species could be explored, potentially leading to the creation of new antimicrobial drugs .

Antiviral Activity

With the ongoing threat of viral infections, there is a continuous need for effective antiviral drugs. Thiazole derivatives have been studied for their antiviral activities, including against HIV. The compound could be researched for its potential to inhibit viral replication or to act as a treatment for existing viral infections .

Neuroprotective Properties

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are major health concerns. Thiazole derivatives have been noted for their neuroprotective effects. Investigating this compound for its ability to protect neuronal cells could provide insights into developing drugs for neurodegenerative diseases .

Antitumor and Cytotoxic Activity

Cancer research is an ever-evolving field, and thiazole derivatives have been associated with antitumor and cytotoxic activities. This compound’s potential to inhibit tumor growth or induce apoptosis in cancer cells could be a significant area of study, offering hope for new cancer therapies .

Analgesic Properties

Pain management is a critical aspect of healthcare. Thiazole derivatives have been explored for their analgesic effects. Research into this compound’s ability to alleviate pain could lead to the development of new pain-relief medications, which may be particularly beneficial for chronic pain sufferers .

Antithrombotic Activity

Thiazole derivatives have been identified as having antithrombotic activity, which is the ability to reduce the formation of blood clots. This compound could be studied for its potential use in preventing thrombosis, thereby reducing the risk of stroke and heart attacks .

Mecanismo De Acción

The mechanism of action of thiazole derivatives can vary depending on their structure and the target they interact with. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Direcciones Futuras

Thiazole derivatives have shown potential in various fields such as medicinal chemistry due to their diverse biological activities . Future research could focus on the design and development of new thiazole derivatives with improved properties and lesser side effects . The development of lead compounds as a treatment against microbial infection could also be a promising direction .

Propiedades

IUPAC Name |

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenylsulfonylamino)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-13-12-23-16(19-13)11-17-15(20)7-9-18-24(21,22)10-8-14-5-3-2-4-6-14/h2-6,8,10,12,18H,7,9,11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUBXHPNSVNLOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CNC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

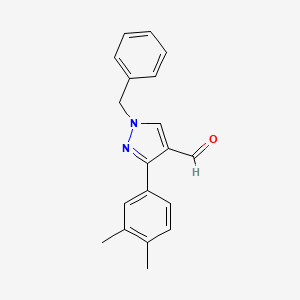

![N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine](/img/structure/B2926787.png)

![N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2926789.png)

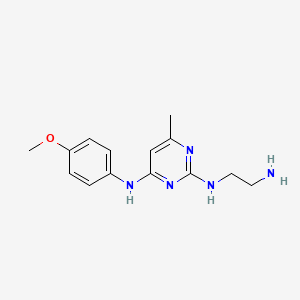

![N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2926791.png)

![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B2926793.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2926799.png)

![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)

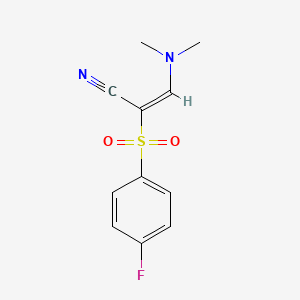

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926806.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2926808.png)